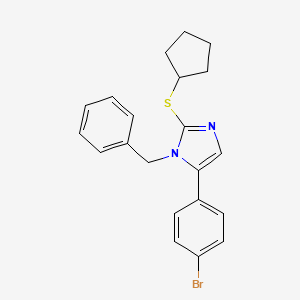
1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a cold-activated ion channel that is highly expressed in sensory neurons, and plays a crucial role in the detection of cold temperatures. BCTC has been widely used in scientific research to investigate the function and regulation of TRPM8 channels.
Scientific Research Applications
Catalysis and Synthesis
1-Benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole is involved in chemical research focused on the development of new synthesis methods for imidazole derivatives. A noteworthy application is its use in catalysis and the eco-friendly synthesis of 2,4,5-trisubstituted-1H-imidazoles. Such methodologies emphasize cleaner reaction profiles, excellent yields, and the use of non-toxic, recyclable catalysts. This approach highlights the compound's role in facilitating solvent-free conditions and promoting environmental sustainability in chemical synthesis (Banothu, Gali, Velpula, & Bavantula, 2017).
Antiproliferative Activity
Research into the antiproliferative effects of imidazole derivatives, including structures similar to 1-Benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole, has shown promising results against cancer cells. Derivatives with specific substitutions have demonstrated increased activity, pointing to their potential in cancer treatment. These studies provide insight into the mechanisms of action, including apoptosis induction and cell cycle arrest, thus underscoring the therapeutic potential of imidazole compounds in oncology (Kumar et al., 2014).
Antimicrobial Activity
Imidazole derivatives exhibit a broad spectrum of antimicrobial activities. The structural features of these compounds, including the bromophenyl and cyclopentylthio groups, contribute to their effectiveness against various bacterial and fungal pathogens. This antimicrobial activity underscores the potential of imidazole compounds in addressing antibiotic resistance and developing new antimicrobial agents (Reddy & Reddy, 2010).
Chemical Sensing
The structure of 1-Benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole can be tailored to create chemosensors. These chemosensors are capable of detecting ions like cyanide and mercury, showcasing the versatility of imidazole derivatives in environmental monitoring and safety. The ability to reversibly detect harmful ions with high sensitivity highlights the role of these compounds in developing novel sensing technologies (Emandi, Flanagan, & Senge, 2018).
properties
IUPAC Name |
1-benzyl-5-(4-bromophenyl)-2-cyclopentylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2S/c22-18-12-10-17(11-13-18)20-14-23-21(25-19-8-4-5-9-19)24(20)15-16-6-2-1-3-7-16/h1-3,6-7,10-14,19H,4-5,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSGMRPBOKFAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2857733.png)
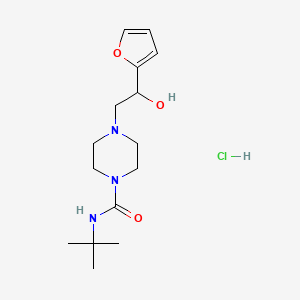

![N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2857737.png)
![(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2857740.png)
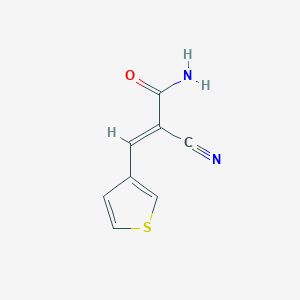

![7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2857743.png)
![3-Methyl-2-(2-methylprop-2-enyl)-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857744.png)
![3-(2,5-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2857745.png)
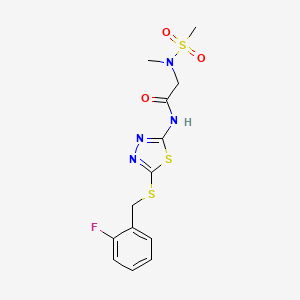
![4-[benzyl(methyl)amino]-N-(2-methoxybenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857748.png)
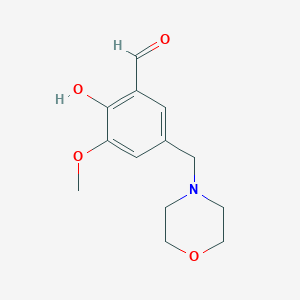
![2-{4-[(3-Chlorophenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine](/img/structure/B2857756.png)